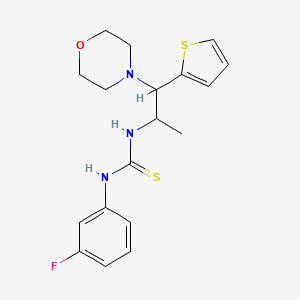
1-(3-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is a useful research compound. Its molecular formula is C18H22FN3OS2 and its molecular weight is 379.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a thiourea functional group, which is characterized by the presence of a sulfur atom double-bonded to a carbon atom, alongside an amine group. The molecular structure can be represented as follows:
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines or through various nucleophilic substitutions.
Biological Activity Overview
Thiourea derivatives have been extensively studied for their biological activities. The following sections detail the specific activities associated with this compound.
Antimicrobial Activity
Research indicates that thiourea compounds exhibit significant antimicrobial properties. In a study examining various thiourea derivatives, it was found that compounds with fluorinated phenyl groups demonstrated enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for related compounds often ranged between 0.5 to 10 μg/mL, suggesting potent antimicrobial efficacy.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 1 | 0.5 | Staphylococcus aureus |
| 2 | 1.0 | Escherichia coli |
| 3 | 2.5 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of thiourea derivatives has also been documented. In vitro studies have shown that certain thioureas can induce apoptosis in cancer cell lines, including breast and prostate cancers. For instance, compounds similar to the target compound exhibited IC50 values ranging from 5 to 15 μM against various cancer cell lines . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth and metastasis.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 10 | Apoptosis induction |
| PC-3 (prostate) | 7 | Cell cycle arrest |
| A549 (lung) | 12 | Inhibition of angiogenesis |
Anti-inflammatory Activity
Thiourea derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Studies have demonstrated that these compounds can effectively lower levels of TNF-alpha and IL-6 in vitro . This activity positions them as potential candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of thiourea derivatives is influenced by their structural components. The presence of electron-withdrawing groups, such as fluorine, enhances the compound's reactivity and biological efficacy. Studies have shown that modifications at specific positions on the phenyl ring significantly affect the potency against various biological targets .
Case Studies and Research Findings
A notable case study involved the evaluation of a series of thiourea derivatives in a murine model bearing human tumor xenografts. The results indicated that compounds structurally similar to this compound significantly inhibited tumor growth compared to controls, supporting their potential as anticancer agents .
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS2/c1-13(20-18(24)21-15-5-2-4-14(19)12-15)17(16-6-3-11-25-16)22-7-9-23-10-8-22/h2-6,11-13,17H,7-10H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWDKRSFUCOBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














